molecular formula C11H13NO3 B12113961 methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B12113961
M. Wt: 207.23 g/mol
InChI Key: UGRFBEZYEGDLPV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, the starting materials might include this compound and appropriate reagents to introduce the ester group.

  • Cyclization Reactions: : Another approach involves cyclization reactions where a precursor molecule undergoes ring closure to form the indole core. This can be achieved using various catalysts and reaction conditions, such as palladium-catalyzed cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for cyclization and hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile intermediate for constructing more complex molecules

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties allow for the creation of stable and vibrant compounds used in various applications.

Mechanism of Action

The mechanism by which methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate conversion. Alternatively, it could modulate receptor activity, influencing cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Features additional methyl groups and a carboxylic acid functional group.

Uniqueness

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific ester functional group and the potential for diverse chemical modifications. This makes it a valuable compound for synthetic and medicinal chemistry applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

methyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-9-7(4-3-5-8(9)13)12-10(6)11(14)15-2/h12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRFBEZYEGDLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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